molecular formula C19H29N3S B5855217 N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea

Numéro de catalogue B5855217
Poids moléculaire: 331.5 g/mol
Clé InChI: VKEATSQHCSUULX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea (known as BTCP) is a chemical compound that has been widely studied for its potential use in the field of neuroscience. BTCP is a potent dopamine transporter inhibitor, meaning that it can block the reuptake of the neurotransmitter dopamine in the brain. This property has led to research into the potential use of BTCP as a treatment for various neurological disorders, including Parkinson's disease and drug addiction.

Mécanisme D'action

BTCP works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. When dopamine is released into the synapse, it can bind to dopamine receptors on neighboring neurons, leading to the transmission of signals between neurons. Once the signal has been transmitted, the dopamine is taken back up into the presynaptic neuron by the dopamine transporter. BTCP blocks the dopamine transporter, preventing the reuptake of dopamine and leading to an increase in dopamine levels in the synapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are primarily related to its ability to inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and physiology. Increased dopamine levels are associated with feelings of pleasure and reward, which may be why BTCP has been studied as a potential treatment for drug addiction. In addition, dopamine is involved in the regulation of movement, which may be why BTCP has been studied as a potential treatment for Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BTCP is that it is a potent dopamine transporter inhibitor, making it a useful tool for studying the role of dopamine in the brain. However, the complex synthesis process and the potential for side effects make BTCP a challenging compound to work with. In addition, the high affinity of BTCP for the dopamine transporter means that it can be difficult to remove from the brain once it has been administered.

Orientations Futures

There are several potential future directions for research into BTCP. One area of interest is the use of BTCP as a treatment for drug addiction. Research has shown that BTCP can reduce drug-seeking behavior in animal models, suggesting that it may be a useful treatment for addiction. Another area of interest is the use of BTCP as a research tool to study the role of dopamine in the brain. By blocking the dopamine transporter, researchers can study the effects of increased dopamine levels on behavior and physiology. Finally, there is interest in developing new compounds that are similar to BTCP but have fewer side effects and are easier to synthesize.

Méthodes De Synthèse

The synthesis of BTCP is a complex process that involves several steps. The starting materials for the synthesis are cyclohexanone and benzylpiperidine. These are reacted with thiourea and hydrochloric acid to form the final product, BTCP. The synthesis of BTCP requires specialized equipment and expertise, making it a challenging compound to produce.

Applications De Recherche Scientifique

BTCP has been extensively studied for its potential use in the field of neuroscience. Research has shown that BTCP has a high affinity for the dopamine transporter, meaning that it can bind to the transporter and prevent the reuptake of dopamine. This property has led to research into the potential use of BTCP as a treatment for various neurological disorders, including Parkinson's disease and drug addiction.

Propriétés

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3S/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEATSQHCSUULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-3-cyclohexylthiourea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.